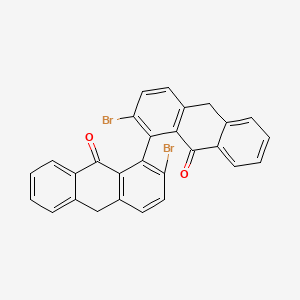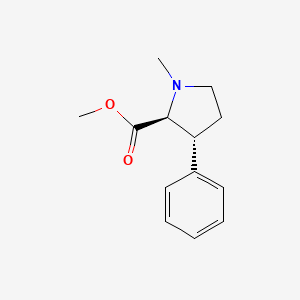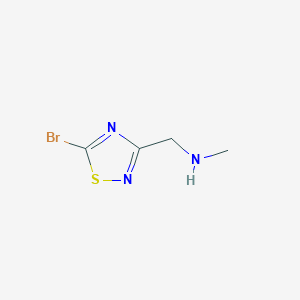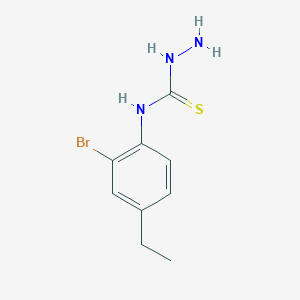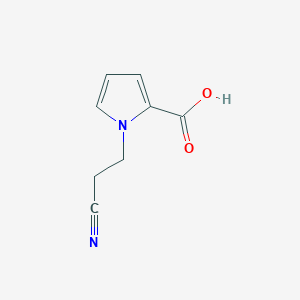
1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C8H8N2O2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Méthodes De Préparation
The synthesis of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrrole with acrylonitrile in the presence of a base, followed by carboxylation. The reaction conditions typically include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction proceeds through the formation of an intermediate, which is then carboxylated to yield the final product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into the compound’s potential therapeutic properties is ongoing. It may serve as a precursor for the development of new drugs or as a tool in drug discovery.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the production of polymers and advanced materials.
Mécanisme D'action
The mechanism by which 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound’s cyano and carboxylic acid groups play a crucial role in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Cyanoethyl)pyrrole:
Pyrrole-2-carboxylic acid: This compound lacks the cyanoethyl group, resulting in different chemical properties and uses.
2-Cyanoethylpyrrole: Similar to this compound but with variations in the position of functional groups, leading to differences in reactivity and applications.
The uniqueness of this compound lies in its combination of cyano and carboxylic acid groups, which confer distinct chemical properties and potential for diverse applications.
Propriétés
Numéro CAS |
773873-24-8 |
|---|---|
Formule moléculaire |
C8H8N2O2 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
1-(2-cyanoethyl)pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2/c9-4-2-6-10-5-1-3-7(10)8(11)12/h1,3,5H,2,6H2,(H,11,12) |
Clé InChI |
OTNGGUJKLKAPAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=C1)C(=O)O)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



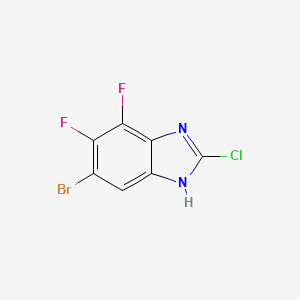
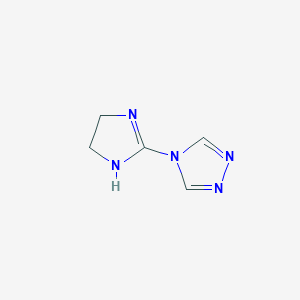

![2-(Carboxy(hydroxy)methyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15205515.png)
![6-Bromo-3-nitro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B15205516.png)
![N-(sec-Butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-((1-(p-tolyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B15205517.png)
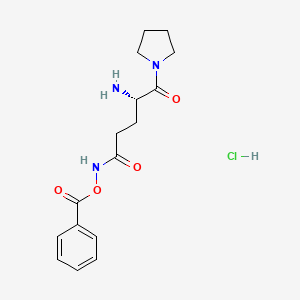
![(Octahydropyrrolo[1,2-a]pyrazin-7-yl)methanol](/img/structure/B15205532.png)
![4-(Trifluoromethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B15205543.png)
